molecular formula C15H20IN3O2S2 B5175023 [3-[(4-iodophenyl)carbamoylamino]-3-oxopropyl] N,N-diethylcarbamodithioate

[3-[(4-iodophenyl)carbamoylamino]-3-oxopropyl] N,N-diethylcarbamodithioate

Cat. No.: B5175023
M. Wt: 465.4 g/mol
InChI Key: OIACOKKPWWXSJM-UHFFFAOYSA-N
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Description

[3-[(4-iodophenyl)carbamoylamino]-3-oxopropyl] N,N-diethylcarbamodithioate is a complex organic compound characterized by its unique structure, which includes an iodophenyl group, a carbamoylamino linkage, and a diethylcarbamodithioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[(4-iodophenyl)carbamoylamino]-3-oxopropyl] N,N-diethylcarbamodithioate typically involves multiple steps, starting with the preparation of the iodophenyl precursor. This precursor is then subjected to a series of reactions, including carbamoylation and dithiocarbamate formation, under controlled conditions. Common reagents used in these reactions include iodine, carbamoyl chloride, and diethylamine. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

[3-[(4-iodophenyl)carbamoylamino]-3-oxopropyl] N,N-diethylcarbamodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. The reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being employed to achieve optimal results.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [3-[(4-iodophenyl)carbamoylamino]-3-oxopropyl] N,N-diethylcarbamodithioate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for investigating biological pathways and mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic properties

Industry

In industrial applications, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for enhancing the performance and durability of these materials.

Mechanism of Action

The mechanism of action of [3-[(4-iodophenyl)carbamoylamino]-3-oxopropyl] N,N-diethylcarbamodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. This interaction can lead to changes in cellular processes, making the compound a valuable tool for studying and potentially manipulating biological systems.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [3-[(4-iodophenyl)carbamoylamino]-3-oxopropyl] N,N-diethylcarbamodithioate include:

  • [4-iodophenyl]carbamoylamino derivatives
  • N,N-diethylcarbamodithioate analogs
  • Carbamoylamino-substituted compounds

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for a wide range of scientific research applications, offering potential advantages over other related compounds.

Properties

IUPAC Name

[3-[(4-iodophenyl)carbamoylamino]-3-oxopropyl] N,N-diethylcarbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20IN3O2S2/c1-3-19(4-2)15(22)23-10-9-13(20)18-14(21)17-12-7-5-11(16)6-8-12/h5-8H,3-4,9-10H2,1-2H3,(H2,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIACOKKPWWXSJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)SCCC(=O)NC(=O)NC1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20IN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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